Ethyl 4-{[(3-methylphenoxy)acetyl]amino}benzoate
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Overview
Description
Ethyl 4-{[(3-methylphenoxy)acetyl]amino}benzoate is an organic compound with the molecular formula C18H19NO4 It is a derivative of benzoic acid and is characterized by the presence of an ethyl ester group, a phenoxyacetyl group, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[(3-methylphenoxy)acetyl]amino}benzoate typically involves the following steps:
Formation of the Phenoxyacetyl Intermediate: The reaction begins with the acylation of 3-methylphenol using chloroacetyl chloride in the presence of a base such as pyridine to form 3-methylphenoxyacetyl chloride.
Amidation Reaction: The 3-methylphenoxyacetyl chloride is then reacted with 4-aminobenzoic acid in the presence of a base like triethylamine to form 4-{[(3-methylphenoxy)acetyl]amino}benzoic acid.
Esterification: Finally, the 4-{[(3-methylphenoxy)acetyl]amino}benzoic acid is esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(3-methylphenoxy)acetyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or sulfuric acid.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Ethyl 4-{[(3-methylphenoxy)acetyl]amino}benzoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Ethyl 4-{[(3-methylphenoxy)acetyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-{[(4-methylphenoxy)acetyl]amino}benzoate
- Ethyl 4-{[(3,5-dimethylphenoxy)acetyl]amino}benzoate
- Methyl 4-{[(3-methylphenoxy)acetyl]amino}benzoate
Uniqueness
This compound is unique due to the specific positioning of the methyl group on the phenoxy ring, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacological profiles and applications compared to its similar compounds.
Biological Activity
Ethyl 4-{[(3-methylphenoxy)acetyl]amino}benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
This compound features a benzoate ester linked to an acetylamino group, which contributes to its biological activity. The presence of the methylphenoxy group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.
The compound's mechanism of action is primarily attributed to its interactions with various enzymes and receptors. The acetylamino group may enhance binding affinity to target proteins, leading to modulation of biochemical pathways. This interaction can result in various physiological effects, such as anti-inflammatory and antimicrobial activities.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various pathogens, including bacteria and fungi. Its efficacy is attributed to the disruption of microbial cell membranes and inhibition of essential metabolic processes.
- Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby mitigating inflammatory responses.
- Enzyme Inhibition : this compound has been identified as a potential inhibitor of specific enzymes involved in disease processes, such as cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in inflammatory pathways.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Effective against Gram-positive bacteria | |
Anti-inflammatory | Reduced cytokine production | |
Enzyme inhibition | Inhibition of COX-2 activity |
Case Study: Anti-inflammatory Activity
A recent study evaluated the anti-inflammatory effects of this compound in a mouse model of acute inflammation. Mice treated with the compound showed a significant reduction in paw edema compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells in tissues, supporting its potential therapeutic use in inflammatory diseases .
Case Study: Antimicrobial Efficacy
In another investigation, the compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) that indicated strong antimicrobial activity, suggesting its potential application as an antibacterial agent in clinical settings .
Properties
Molecular Formula |
C18H19NO4 |
---|---|
Molecular Weight |
313.3 g/mol |
IUPAC Name |
ethyl 4-[[2-(3-methylphenoxy)acetyl]amino]benzoate |
InChI |
InChI=1S/C18H19NO4/c1-3-22-18(21)14-7-9-15(10-8-14)19-17(20)12-23-16-6-4-5-13(2)11-16/h4-11H,3,12H2,1-2H3,(H,19,20) |
InChI Key |
NNNPUUQWVJKQKC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC(=C2)C |
Origin of Product |
United States |
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